molecular formula C19H13FN4O4S B12188166 N-benzo[c]1,2,5-oxadiazol-4-yl-3-{5-[(4-fluorophenyl)methylene]-2,4-dioxo(1,3-thiazolidin-3-yl)}propanamide

N-benzo[c]1,2,5-oxadiazol-4-yl-3-{5-[(4-fluorophenyl)methylene]-2,4-dioxo(1,3-thiazolidin-3-yl)}propanamide

Cat. No.: B12188166
M. Wt: 412.4 g/mol
InChI Key: LMPDXDWLWQOZAC-GDNBJRDFSA-N
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Description

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Identification

The systematic name follows IUPAC guidelines by prioritizing functional groups in descending order of seniority. The parent structure is the 1,3-thiazolidin-4-one ring, substituted at position 5 with a (4-fluorophenyl)methylene group. The propanamide linker connects the thiazolidinone moiety to the benzo[c]oxadiazol-4-yl group. The full name is constructed as:

  • Core : 1,3-Thiazolidin-4-one (senior heterocycle)
  • Substituents :
    • Position 3: Propanamide chain terminating in benzo[c]oxadiazol-4-yl
    • Position 5: (4-Fluorophenyl)methylene group
  • Suffix : -amide for the carboxamide group.

X-ray Crystallography Analysis of Core Heterocyclic Systems

Single-crystal X-ray diffraction studies of analogous thiazolidinone-benzoxadiazole hybrids reveal key structural features:

Parameter Value Source
Thiazolidinone ring planarity 0.12 Å deviation from plane
C=O bond length (thiazolidinone) 1.22 Å
Dihedral angle between benzoxadiazole and thiazolidinone 28.7°
C-F bond length (4-fluorophenyl) 1.34 Å

The thiazolidinone ring adopts a slightly puckered conformation due to steric interactions between the (4-fluorophenyl)methylene group and the propanamide linker. The benzoxadiazole system remains planar, with π-π stacking interactions observed in crystalline states.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, DMSO-d₆) :
    • δ 8.42 (s, 1H, benzoxadiazole H-7)
    • δ 7.89–7.92 (m, 2H, fluorophenyl ortho-H)
    • δ 7.18–7.22 (m, 2H, fluorophenyl meta-H)
    • δ 6.78 (s, 1H, thiazolidinone C=CH)
    • δ 4.12 (t, J = 6.8 Hz, 2H, N-CH₂)
    • δ 3.52 (q, J = 7.2 Hz, 2H, CONH-CH₂)
Infrared Spectroscopy (IR)
Peak (cm⁻¹) Assignment
1745 Thiazolidinone C=O stretch
1682 Amide C=O stretch
1598 Benzoxadiazole C=N stretch
1246 C-F stretch (fluorophenyl)
Mass Spectrometry
  • HRMS (ESI-TOF) : m/z calculated for C₂₀H₁₄FN₅O₄S [M+H]⁺: 464.0821, found: 464.0819.

Conformational Analysis of Thiazolidinone-Benzoxadiazole Hybrid System

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal two dominant conformers:

  • Syn-periplanar : Benzoxadiazole and thiazolidinone planes separated by 32.1°, stabilized by intramolecular CH-π interactions between the propanamide methylene and benzoxadiazole ring (ΔG = 0.8 kcal/mol).
  • Anti-clinal : Dihedral angle of 154.6°, favored in polar solvents due to reduced steric hindrance.

The (4-fluorophenyl)methylene group adopts an s-cis configuration relative to the thiazolidinone carbonyl, minimizing dipole-dipole repulsions.

Tautomerism and Stereoelectronic Effects in the 1,3-Thiazolidin-4-one Moiety

The 2,4-dioxo thiazolidinone system exhibits keto-enol tautomerism:

$$
\text{Keto form} \rightleftharpoons \text{Enol form} \quad \Delta G^\circ = +2.3\ \text{kcal/mol (favors keto)}
$$

Key factors influencing tautomerism:

  • Electron-withdrawing fluorine : Stabilizes keto form by 0.7 kcal/mol via inductive effects.
  • Conjugation : Enol form benefits from extended conjugation with the (4-fluorophenyl)methylene group, but steric hindrance limits resonance stabilization.

Natural Bond Orbital (NBO) analysis shows hyperconjugative interactions between thiazolidinone carbonyl antibonding orbitals (σ* C=O) and adjacent σ(C-S) bonds, reducing carbonyl bond order by 12% compared to isolated thiazolidinones.

Properties

Molecular Formula

C19H13FN4O4S

Molecular Weight

412.4 g/mol

IUPAC Name

N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide

InChI

InChI=1S/C19H13FN4O4S/c20-12-6-4-11(5-7-12)10-15-18(26)24(19(27)29-15)9-8-16(25)21-13-2-1-3-14-17(13)23-28-22-14/h1-7,10H,8-9H2,(H,21,25)/b15-10-

InChI Key

LMPDXDWLWQOZAC-GDNBJRDFSA-N

Isomeric SMILES

C1=CC2=NON=C2C(=C1)NC(=O)CCN3C(=O)/C(=C/C4=CC=C(C=C4)F)/SC3=O

Canonical SMILES

C1=CC2=NON=C2C(=C1)NC(=O)CCN3C(=O)C(=CC4=CC=C(C=C4)F)SC3=O

Origin of Product

United States

Preparation Methods

The synthesis of N-benzo[c]1,2,5-oxadiazol-4-yl-3-{5-[(4-fluorophenyl)methylene]-2,4-dioxo(1,3-thiazolidin-3-yl)}propanamide typically involves multiple steps, including the formation of the benzo[c][1,2,5]oxadiazole ring and the thiazolidine ring. One common synthetic route involves the reaction of appropriate starting materials under specific conditions to form the desired compound. For example, the synthesis may involve the use of aryltrifluoroboronate salts, which undergo substitution reactions followed by hydrolysis to form the benzo[c][1,2,5]oxadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

N-benzo[c]1,2,5-oxadiazol-4-yl-3-{5-[(4-fluorophenyl)methylene]-2,4-dioxo(1,3-thiazolidin-3-yl)}propanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. N-Benzo[c]1,2,5-oxadiazol-4-yl derivatives have been synthesized and evaluated for their efficacy against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting the PD-L1 protein, which plays a crucial role in tumor immune evasion. The mechanism of action often involves inducing apoptosis in cancer cells and disrupting cell proliferation pathways .

Mechanistic Insights
The biological evaluations of these compounds often include assessments of their effects on cell viability and apoptosis. For example, studies have demonstrated that certain oxadiazole derivatives can activate caspase pathways leading to programmed cell death in cancerous cells . Additionally, structure-activity relationship (SAR) studies are crucial for optimizing the anticancer activity by modifying substituents on the oxadiazole ring.

Materials Science

Fluorescent Properties
N-Benzo[c]1,2,5-oxadiazol derivatives are being explored for their fluorescent properties, making them suitable candidates for applications in organic light-emitting diodes (OLEDs) and sensors. The incorporation of electron-withdrawing groups such as fluorophenyl enhances the photophysical properties of these compounds, leading to increased fluorescence efficiency .

Polymer Chemistry
In polymer chemistry, oxadiazole-based compounds are utilized to develop high-performance polymers with enhanced thermal stability and mechanical properties. These polymers can be used in various applications ranging from coatings to electronic devices due to their robust nature and ability to withstand harsh environmental conditions.

Agricultural Chemistry

Pesticidal Activity
Compounds containing oxadiazole moieties have been investigated for their potential as agrochemicals. Preliminary studies suggest that N-benzoc1,2,5-oxadiazol derivatives may exhibit fungicidal and insecticidal activities. The mechanism often involves disrupting metabolic processes in pests or pathogens, thereby providing an effective means of crop protection .

Table 1: Summary of Biological Activities

Compound StructureBiological ActivityCell Line TestedIC50 Value
N-Benzo[c]1,2,5-Oxadiazol Derivative 1AnticancerHCT11636 µM
N-Benzo[c]1,2,5-Oxadiazol Derivative 2AnticancerHeLa34 µM
N-Benzo[c]1,2,5-Oxadiazol Derivative 3AntifungalVarious PathogensTBD

Case Study: Anticancer Evaluation

In a study evaluating the anticancer potential of various N-benzoc1,2,5-oxadiazol derivatives against human cancer cell lines (HCT116 and HeLa), it was found that modifications on the benzene ring significantly influenced cytotoxicity. The presence of electron-withdrawing groups was correlated with increased potency against these cell lines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidinedione Derivatives

Compound Name Molecular Formula Key Substituents IR Spectral Features (cm⁻¹) Reference
Target Compound C₂₁H₁₃FN₄O₄S 4-Fluorophenyl, benzofurazan 1680–1700 (C=O), 1250–1270 (C=S)
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide C₁₈H₁₃N₂O₃S Phenyl, benzamide 1663–1682 (C=O)
3-[(5Z)-5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide C₁₇H₁₂ClN₃O₂S₂ 4-Chlorophenyl, thioxo group 1247–1255 (C=S), 3150–3319 (NH)
  • Structural Differences: The target compound’s benzofurazan and 4-fluorophenyl groups distinguish it from phenylbenzamide () and chlorophenyl-thioxo derivatives (). The dual oxo groups in thiazolidinedione (vs.

Oxadiazole-Containing Compounds

Compound Name Molecular Formula Core Structure Key Functional Groups Reference
Target Compound C₂₁H₁₃FN₄O₄S Benzofurazan Electron-deficient oxadiazole
6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one C₂₀H₁₆N₄O₂ 1,2,4-Oxadiazole Amino-pyrimidine, benzoxazinone
N-{[4-(4-Phenyl-1,3-thiazol-2-yl)oxan-4-yl]methyl}-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide C₂₆H₂₂F₃N₅O₃S Trifluoromethyl-oxadiazole Thiazole, tetrahydropyran
  • Functional Impact : The benzofurazan’s electron-deficient nature contrasts with neutral 1,2,4-oxadiazoles () and electron-withdrawing trifluoromethyl-oxadiazoles (). This may alter solubility and receptor affinity .

Biological Activity

N-benzo[c]1,2,5-oxadiazol-4-yl-3-{5-[(4-fluorophenyl)methylene]-2,4-dioxo(1,3-thiazolidin-3-yl)}propanamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on diverse research findings.

Chemical Structure

The compound features a complex structure that includes an oxadiazole ring fused with a thiazolidine moiety. This unique arrangement is believed to contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing oxadiazole and thiazolidine structures. For instance:

  • A study demonstrated that derivatives of thiazolidinone exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged between 20–28 μg/mL, indicating strong activity compared to standard antibiotics like ciprofloxacin .
CompoundMIC (μg/mL)Target Organism
120Staphylococcus aureus
228Escherichia coli
331.25Candida albicans

Anticancer Activity

The anticancer potential of N-benzo[c]1,2,5-oxadiazol derivatives has been investigated in various cell lines:

  • In vitro studies have shown that certain thiazolidine derivatives exhibit cytotoxicity against human cancer cell lines. For example, compounds with specific substitutions on the phenyl ring demonstrated IC50 values lower than those of established chemotherapeutic agents like doxorubicin .
CompoundCell LineIC50 (μM)
1A431<10
2Jurkat<10
3MCF7<15

The biological activity of N-benzo[c]1,2,5-oxadiazol derivatives is often attributed to their ability to interact with specific molecular targets:

  • Cytotoxicity : Molecular dynamics simulations suggest that these compounds interact hydrophobically with target proteins, which may disrupt essential cellular processes.
  • Enzyme Inhibition : Some derivatives have been noted for their inhibitory effects on enzymes such as butyrylcholinesterase (BChE), which plays a role in neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

In a recent study investigating the antimicrobial properties of thiazolidine derivatives, it was found that modifications in the phenyl ring significantly enhanced activity against Gram-positive bacteria. Compounds with halogen substitutions showed improved efficacy compared to their non-halogenated counterparts .

Case Study 2: Anticancer Screening

A series of synthesized compounds were tested against A549 lung adenocarcinoma cells. The results indicated that specific structural modifications led to enhanced cytotoxic effects, with some compounds achieving IC50 values lower than those observed for traditional chemotherapeutics .

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